molecular formula C65H106O32 B1139210 Macrantoidin B CAS No. 136849-88-2

Macrantoidin B

Número de catálogo: B1139210
Número CAS: 136849-88-2
Peso molecular: 1399.5 g/mol
Clave InChI: RKINZCVTEPSBCI-ZBXZRPIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Therapeutic Effects in Endometriosis

Mechanism of Action
Macranthoidin B has been studied for its effects on endometriosis, a condition characterized by the presence of endometrial tissue outside the uterus. Research indicates that Macranthoidin B inhibits the epithelial-mesenchymal transition (EMT) and modulates the cyclooxygenase-2/prostaglandin E2 (COX-2/PGE2) pathway, both of which are critical in the progression of endometriosis. In a rat autograft model of endometriosis, treatment with Macranthoidin B resulted in:

  • Reduced Ectopic Lesion Volume : A significant decrease in the volume of ectopic endometrial lesions was observed.
  • Improved Histopathological Morphology : Histological examinations showed restoration of normal tissue architecture.
  • Regulation of Hormonal Levels : The compound effectively regulated serum estradiol and progesterone levels, which are crucial in managing endometriosis symptoms .

In Vitro Studies
In vitro studies using primary endometrial stromal cells demonstrated that Macranthoidin B significantly inhibited cell invasion and metastasis. The treatment led to increased expression of E-cadherin (an epithelial marker) and decreased expression of mesenchymal markers such as N-cadherin and Vimentin, indicating a reversal of EMT .

Anti-Cancer Properties

Colorectal Cancer Treatment
Macranthoidin B has also been investigated for its anti-cancer properties, particularly against colorectal cancer (CRC). Studies have shown that it induces reactive oxygen species (ROS) production, leading to apoptosis in CRC cell lines such as HCT-116. Key findings include:

  • Inhibition of Cell Proliferation : Macranthoidin B significantly reduced the proliferation rates of CRC cells.
  • Induction of Apoptosis : The compound's ability to enhance ROS levels is linked to increased apoptotic activity within cancer cells .

Pharmacokinetics and Metabolism

Recent studies have explored the pharmacokinetics of Macranthoidin B, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for optimizing its therapeutic use. Key observations include:

  • Increased Cytochrome P450 Activity : Research indicates that Macranthoidin B may induce cytochrome P450 enzymes, potentially altering the pharmacokinetics of co-administered drugs .
  • Tissue Distribution Studies : Investigations into tissue distribution post-administration reveal that Macranthoidin B exhibits selective accumulation in specific organs, which may enhance its therapeutic efficacy while minimizing systemic toxicity .

Summary Table of Applications

Application AreaMechanismKey Findings
EndometriosisInhibition of EMT; modulation of COX-2/PGE2Reduced ectopic lesion volume; hormonal regulation
Colorectal CancerInduction of ROS; apoptosisSignificant inhibition of cell proliferation
PharmacokineticsInduction of cytochrome P450Altered pharmacokinetics; selective tissue distribution

Análisis De Reacciones Químicas

La Macranthoidin B se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la Macranthoidin B puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede dar como resultado la formación de derivados desoxi .

Comparación Con Compuestos Similares

La Macranthoidin B es única entre las saponinas triterpenoides debido a su estructura específica y sus actividades biológicas. Compuestos similares incluyen otras saponinas extraídas de Lonicera macranthoides, como las saponinas basadas en hederagenina y el ácido oleanólico . Si bien estos compuestos comparten algunas similitudes estructurales, la Macranthoidin B tiene actividades biológicas distintas, en particular su potente capacidad para inducir la apoptosis mediada por ROS en las células cancerosas . Esto hace que la Macranthoidin B sea un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

Macranthoidin B (MB) is a bioactive compound primarily derived from Flos Lonicerae , a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, oxidative stress modulation, and cellular signaling pathways. This article synthesizes recent research findings on the biological activities of Macranthoidin B, emphasizing its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Induction of Oxidative Stress

One of the prominent mechanisms through which Macranthoidin B exerts its effects is by inducing oxidative stress. Research indicates that MB significantly increases the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. In a study involving colorectal cancer (CRC) cells, MB treatment resulted in elevated superoxide levels and a decrease in antioxidant enzyme activities such as MnSOD and GSH-Px . This oxidative stress response is critical for its anticancer activity.

Modulation of Epithelial-Mesenchymal Transition (EMT)

Macranthoidin B has been shown to inhibit EMT, a process associated with cancer metastasis. In endometrial cells, MB treatment reversed the expression changes of key EMT markers. Specifically, it promoted E-cadherin levels while reducing N-cadherin and Vimentin levels, suggesting a restoration of epithelial characteristics . This ability to modulate EMT may contribute to its effectiveness in preventing cancer cell invasion and metastasis.

Impact on Selenoproteins

Recent studies have highlighted the role of selenoproteins in mediating the effects of Macranthoidin B on cell proliferation. In Hepa1-6 cells, MB treatment led to significant changes in selenoprotein expression profiles, correlating with enhanced oxidative stress and reduced cell viability . The involvement of selenoproteins suggests that MB's biological activity may extend beyond direct ROS generation to include complex regulatory pathways involving cellular metabolism.

Anticancer Effects

Macranthoidin B's anticancer properties have been extensively studied across various cancer types:

  • Colorectal Cancer : MB was found to significantly inhibit the proliferation of HCT-116 CRC cells and induce apoptosis through ROS-mediated pathways. Metabolomic analyses revealed alterations in key metabolic pathways associated with apoptosis induction .
  • Endometrial Cancer : In a rat model of endometriosis, MB demonstrated significant therapeutic effects by inhibiting cell invasion and promoting apoptosis in endometrial cells .

Anti-inflammatory Properties

In addition to its anticancer effects, Macranthoidin B exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways by influencing COX-2/PGE2 signaling in various cellular contexts . This suggests potential applications in treating inflammatory diseases.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of Macranthoidin B:

Study Cell Type Key Findings Mechanism
Endometrial CellsReversed EMT markers; inhibited invasionModulation of E-cadherin and Vimentin
Hepa1-6 CellsInduced oxidative stress; reduced proliferationChanges in selenoprotein expression
HCT-116 CRC CellsInduced ROS-mediated apoptosis; inhibited growthMetabolomic pathway modulation
HepatocytesUpregulated CYP enzymes; affected drug metabolismNuclear translocation of CAR/PXR

Case Study 1: Colorectal Cancer Treatment

In a controlled experiment using HCT-116 cells, researchers administered varying concentrations of Macranthoidin B. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates, as evidenced by flow cytometry analysis and Western blotting for apoptotic markers .

Case Study 2: Endometriosis Model

A rat model was employed to evaluate the therapeutic potential of Macranthoidin B in endometriosis. Treatment with MB resulted in significant reductions in ectopic tissue growth and alterations in gene expression related to EMT, highlighting its potential as a therapeutic agent for endometriosis-related complications .

Propiedades

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKINZCVTEPSBCI-ZBXZRPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136849-88-2
Record name Macranthoidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MACRANTHOIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.